![molecular formula C17H13N5O2S2 B13882322 4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13882322.png)
4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of pyrazole, thiazole, and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.
Sulfonylation: The pyrazole derivative is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine.
Thiazole Ring Formation: The sulfonylated pyrazole is reacted with a thioamide to form the thiazole ring.
Coupling with Pyridine: Finally, the thiazole derivative is coupled with a pyridine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the sulfonyl group.
Aplicaciones Científicas De Investigación
4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride
- 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride
- Benzenesulfonic acid derivatives
Uniqueness
4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine is unique due to its combination of pyrazole, thiazole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C17H13N5O2S2 |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H13N5O2S2/c23-26(24,12-6-2-1-3-7-12)16-13(10-19-22-16)14-11-25-17(20-14)21-15-8-4-5-9-18-15/h1-11H,(H,19,22)(H,18,20,21) |
Clave InChI |
YDZFWJDYTRSSKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=NN2)C3=CSC(=N3)NC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


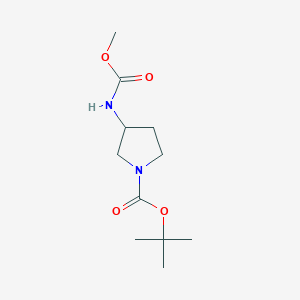

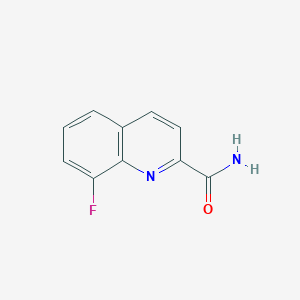
![4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl methanesulfonate](/img/structure/B13882254.png)
![1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13882256.png)
![propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13882263.png)
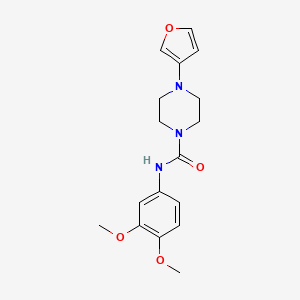


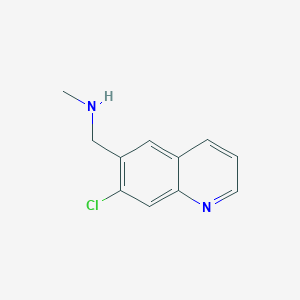
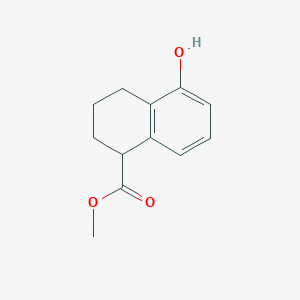
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)


